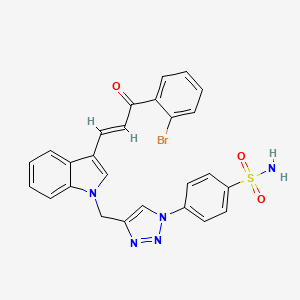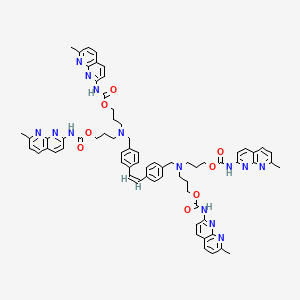
Z-Ncts
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Ncts, also known as Z-N-cyano-N-phenyl-p-toluenesulfonamide, is a non-toxic cyanating agent widely used in organic synthesis. It is known for its ability to transfer cyanide groups to various substrates, making it a valuable reagent in the formation of nitriles. This compound is particularly notable for its reduced toxicity compared to traditional cyanide sources, making it safer for use in laboratory and industrial settings .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ncts involves the reaction of N-phenylurea with p-toluenesulfonyl chloride. The process typically requires anhydrous conditions and the use of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which is then treated with a cyanating agent to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of closed systems and safety protocols is essential to minimize exposure to potentially hazardous intermediates and by-products .
化学反应分析
Types of Reactions
Z-Ncts undergoes various types of chemical reactions, including:
Electrophilic Cyanation: this compound acts as an electrophilic cyanating agent, transferring the cyanide group to nucleophilic substrates.
Substitution Reactions: It can participate in substitution reactions where the cyanide group replaces other functional groups on the substrate.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Anhydrous solvents like THF, dichloromethane, and acetonitrile.
Catalysts: Transition metal catalysts like palladium and copper are often employed to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound are nitriles. These nitriles can be further transformed into various functionalized compounds, making this compound a versatile reagent in organic synthesis .
科学研究应用
Z-Ncts has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of nitriles, which are important intermediates in the production of pharmaceuticals, agrochemicals, and dyes.
Biology: Employed in the modification of biomolecules, such as the cyanation of amino acids and peptides.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of fine chemicals and materials, including polymers and resins .
作用机制
The mechanism of action of Z-Ncts involves the transfer of the cyanide group to a nucleophilic substrate. The Z-stilbene linker in this compound facilitates the interaction with the target molecule, allowing for the efficient transfer of the cyanide group. This process is often catalyzed by transition metals, which enhance the reactivity of the cyanide group and promote the formation of the desired product .
相似化合物的比较
Similar Compounds
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): A similar cyanating agent with comparable reactivity but different structural features.
Trimethylsilyl cyanide (TMSCN): Another cyanating agent, but more toxic compared to Z-Ncts.
Copper(I) cyanide (CuCN): Used in similar reactions but requires different reaction conditions and has higher toxicity
Uniqueness of this compound
This compound stands out due to its reduced toxicity and high efficiency in cyanation reactions. Its unique Z-stilbene linker provides specific interactions with target molecules, enhancing its reactivity and selectivity. This makes this compound a safer and more effective alternative to traditional cyanating agents .
属性
分子式 |
C68H70N14O8 |
|---|---|
分子量 |
1211.4 g/mol |
IUPAC 名称 |
3-[[4-[(Z)-2-[4-[[bis[3-[(7-methyl-1,8-naphthyridin-2-yl)carbamoyloxy]propyl]amino]methyl]phenyl]ethenyl]phenyl]methyl-[3-[(7-methyl-1,8-naphthyridin-2-yl)carbamoyloxy]propyl]amino]propyl N-(7-methyl-1,8-naphthyridin-2-yl)carbamate |
InChI |
InChI=1S/C68H70N14O8/c1-45-9-23-53-27-31-57(73-61(53)69-45)77-65(83)87-39-5-35-81(36-6-40-88-66(84)78-58-32-28-54-24-10-46(2)70-62(54)74-58)43-51-19-15-49(16-20-51)13-14-50-17-21-52(22-18-50)44-82(37-7-41-89-67(85)79-59-33-29-55-25-11-47(3)71-63(55)75-59)38-8-42-90-68(86)80-60-34-30-56-26-12-48(4)72-64(56)76-60/h9-34H,5-8,35-44H2,1-4H3,(H,69,73,77,83)(H,70,74,78,84)(H,71,75,79,85)(H,72,76,80,86)/b14-13- |
InChI 键 |
KSINHSXBUUMTJG-YPKPFQOOSA-N |
手性 SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)OCCCN(CCCOC(=O)NC3=NC4=C(C=CC(=N4)C)C=C3)CC5=CC=C(C=C5)/C=C\C6=CC=C(C=C6)CN(CCCOC(=O)NC7=NC8=C(C=CC(=N8)C)C=C7)CCCOC(=O)NC9=NC1=C(C=CC(=N1)C)C=C9 |
规范 SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)OCCCN(CCCOC(=O)NC3=NC4=C(C=CC(=N4)C)C=C3)CC5=CC=C(C=C5)C=CC6=CC=C(C=C6)CN(CCCOC(=O)NC7=NC8=C(C=CC(=N8)C)C=C7)CCCOC(=O)NC9=NC1=C(C=CC(=N1)C)C=C9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


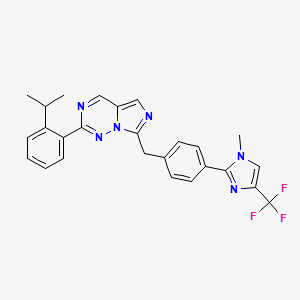
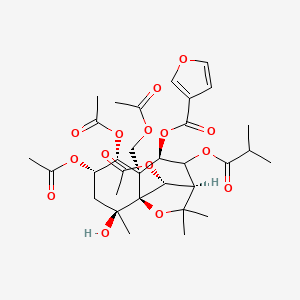

![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)
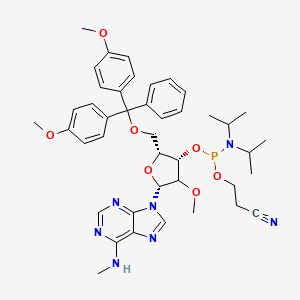
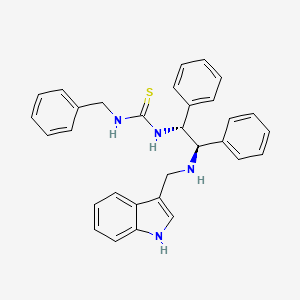



![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
